Fmoc-D-Pra-OH: A Technical Guide for Researchers
Fmoc-D-Pra-OH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Fmoc-D-Pra-OH (N-α-Fmoc-D-propargylglycine), a key building block in modern peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and peptide science.
Core Chemical Properties
Fmoc-D-Pra-OH is a derivative of the amino acid glycine (B1666218) and is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a propargyl group on the side chain.[1][2] This unique structure makes it a valuable reagent for the introduction of an alkyne moiety into peptides, enabling further modifications via click chemistry.[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of Fmoc-D-Pra-OH:
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid | |
| Synonyms | Fmoc-D-propargylglycine, (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoic acid | |
| CAS Number | 220497-98-3 | [3][4][5] |
| Molecular Formula | C₂₀H₁₇NO₄ | [4][6] |
| Molecular Weight | 335.36 g/mol | [1][7] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 175 - 177 °C | [6] |
| Boiling Point | Data not available (likely decomposes) | |
| Solubility | DMSO: 100 mg/mL (298.19 mM) | [1][7] |
| Purity | ≥97% | [4] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1][7] |
Chemical Structure
The chemical structure of Fmoc-D-Pra-OH is depicted below, illustrating the Fmoc protecting group, the chiral center, and the terminal alkyne functionality.
Experimental Protocols
Fmoc-D-Pra-OH is primarily utilized in solid-phase peptide synthesis (SPPS) to incorporate a D-propargylglycine residue into a peptide sequence.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following is a generalized protocol for the incorporation of Fmoc-D-Pra-OH into a peptide chain using manual SPPS.
1. Resin Preparation:
-
Select a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[8]
-
Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for 30-60 minutes in a reaction vessel.[9]
2. Fmoc Deprotection:
-
Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine (B6355638) in DMF.[8]
-
The treatment is typically performed in two steps: a brief wash (1-5 minutes) followed by a longer incubation (15-30 minutes).[8][9]
-
Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.
3. Amino Acid Coupling:
-
Activation: In a separate vessel, pre-activate Fmoc-D-Pra-OH (typically 3 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIEA) in DMF.[9][10]
-
Coupling: Add the activated Fmoc-D-Pra-OH solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[8]
-
Monitor the completion of the reaction using a qualitative test such as the Kaiser test.[10][11] If the test is positive (indicating free amines), the coupling step can be repeated.[10]
-
Wash the resin thoroughly with DMF.
4. Chain Elongation:
-
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the desired peptide sequence.
5. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with a solvent such as dichloromethane (B109758) (DCM).[9]
-
Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane (B1312306) - TIS).[8][9]
-
Precipitate the cleaved peptide in cold diethyl ether, pellet it by centrifugation, and dry it under vacuum.[9]
The following diagram illustrates the general workflow for solid-phase peptide synthesis.
Application in Click Chemistry
The propargyl group of Fmoc-D-Pra-OH serves as a handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This allows for the site-specific conjugation of peptides containing D-propargylglycine with molecules bearing an azide (B81097) group, such as fluorescent dyes, imaging agents, or polyethylene (B3416737) glycol (PEG) chains.
A general protocol for a CuAAC reaction would involve dissolving the peptide containing the D-propargylglycine residue and the azide-functionalized molecule in a suitable solvent system (e.g., a mixture of water and an organic solvent like t-butanol or DMSO). A copper(I) catalyst, often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), is then added. A copper-ligating agent, such as TBTA, is often included to stabilize the copper(I) oxidation state and improve reaction efficiency. The reaction is typically stirred at room temperature until completion.
The logical relationship for the application of Fmoc-D-Pra-OH in peptide modification via click chemistry is outlined below.
Conclusion
Fmoc-D-Pra-OH is a versatile and valuable reagent for peptide chemists. Its well-defined chemical properties and straightforward application in established solid-phase peptide synthesis protocols make it an essential tool for the design and synthesis of novel peptides. The presence of the propargyl group opens up a wide range of possibilities for post-synthetic modifications through click chemistry, enabling the development of sophisticated peptide-based therapeutics, diagnostics, and research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. 220497-98-3|Fmoc-D-Pra-OH|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. peptide.com [peptide.com]
- 6. chemimpex.com [chemimpex.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
